molecular formula C8H12ClN3O2 B13459882 methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

Cat. No.: B13459882
M. Wt: 217.65 g/mol
InChI Key: WTXIXANTSJPIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H

InChI Key

WTXIXANTSJPIOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC2)C(=N1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Synthetic Routes and Regioselective Formation

The compound’s synthesis often involves regiocontrolled cyclization or multicomponent reactions. For example:

  • Gould–Jacobs Reaction : Pyrazolo-pyridine derivatives are synthesized via cyclocondensation of 3-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate (11 ), followed by chlorination using POCl₃ to form 4-chloro intermediates . This method avoids regioselectivity issues due to symmetrical biselectrophiles.

  • Three-Component Reactions : Combining aldehydes, ketones, and hydrazines generates α,β-unsaturated intermediates, which undergo Michael addition and cyclization to form pyrrolo-pyrazoles . Air oxidation is critical for aromatization .

Reaction TypeReagents/ConditionsOutcome/SelectivityYieldSource
Gould–Jacobs CyclizationDiethyl 2-(ethoxymethylene)malonate, POCl₃4-Chloro-pyrazolo-pyridines70–98%
Three-Component CondensationAldehyde, ketone, hydrazine (AcOH or DMF)1,3-Disubstituted derivatives52–97%

Ester Hydrolysis

The methyl ester at position 3 undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, enhancing solubility or enabling further coupling:

  • Alkaline Hydrolysis : Treatment with NaOH/EtOH converts the ester to a carboxylate, which can be protonated to the free acid .

  • Methanolysis : Trichloromethyl groups (if present) are converted to carboxyalkyl moieties via sequential hydrolysis and esterification .

Cross-Coupling Reactions

The pyrrolo-pyrazole core participates in palladium-catalyzed reactions:

  • Suzuki–Miyaura Coupling : Chloro-substituted derivatives react with aryl boronic acids to form biaryl products. For example, 3-chloro analogs couple with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ .

ReactionConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C3-Aryl-pyrrolo-pyrazoles60–85%
Ester SaponificationNaOH, EtOH/H₂O, reflux3-Carboxylic acid derivative75–90%

Salt Formation and Solubility Modulation

The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications. Neutralization with bases like NaHCO₃ regenerates the free base, which can be re-salted with alternative counterions (e.g., tosylate) for crystallization .

Pharmacological Modifications

Derivatives are synthesized to improve bioactivity:

  • Amide Formation : The carboxylate reacts with amines (e.g., hydrazides) to form hydrazide derivatives, explored as kinase inhibitors .

  • N-Alkylation : The pyrazole nitrogen undergoes alkylation with alkyl halides to introduce substituents affecting PKC inhibition .

Stability and Degradation

  • Thermal Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming methyl-pyrrolo-pyrazole .

  • Photodegradation : UV exposure leads to ring-opening via C–N bond cleavage, necessitating storage under inert conditions .

Key Research Findings

  • Regioselectivity : Hydrazine derivatives dictate regiochemical outcomes. Arylhydrazines favor 1,3-regioisomers, while free hydrazines yield 1,5-products .

  • Catalytic Systems : Pd(OAc)₂/XPhos in DME/H₂O optimizes cross-coupling efficiency .

  • Scalability : Multicomponent reactions achieve gram-scale synthesis with >90% purity .

Scientific Research Applications

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing .

Biological Activity

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, pharmacological properties, and applications based on recent research findings.

1. Overview of Pyrazole Derivatives

Pyrazole and its derivatives are recognized for their diverse pharmacological activities. They serve as scaffolds for various therapeutic agents, including anti-inflammatory drugs like celecoxib and antipsychotics such as CDPPB. The unique structural features of pyrazoles allow for modifications that enhance their biological efficacy and specificity .

2. Synthesis of this compound

The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient methods for generating complex molecules with high yields. For instance, the reaction pathways often utilize hydrazines and carbonyl compounds to form the pyrazole core structure .

Table 1: Synthesis Pathways for Pyrazole Derivatives

Synthesis MethodKey ReagentsYield (%)Reference
MCR with hydrazineCarbonyl compoundsUp to 94%
Copper-catalyzed reactionsAryl halidesHigh yields
One-pot reactionsβ-dimethylamino vinyl ketones39% overall yield

3.1 Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds derived from similar pyrazole structures showed significant activity against human liver cancer cell lines with IC50 values in the nanomolar range .

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested : HONE1 (nasopharyngeal), HA22T (liver), MCF (breast)
  • IC50 Values :
    • HONE1: 180 nM
    • HA22T: 58 nM
    • MCF: Non-responsive

The presence of electronegative groups within the structure enhances the compound's interaction with cellular targets, leading to increased potency against cancer cells .

3.2 Anti-inflammatory Activity

The pyrazole scaffold has been extensively studied for its anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell membranes

4. Pharmacological Applications

The versatility of this compound extends to various therapeutic areas:

  • Cancer Therapy : Potential use in targeted therapies for specific cancers.
  • Pain Management : As an analgesic agent through its anti-inflammatory properties.
  • Neurological Disorders : Investigated for potential effects on neurotransmitter modulation.

Q & A

Q. Example Protocol

Start with 5-azido-1-methyl-1H-pyrazole-4-carbaldehyde.

Reflux with hydrazine hydrate in ethanol/acetic acid.

Isolate the product via column chromatography (yield: ~28–95% depending on purity) .

What analytical techniques are used to characterize this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., monoclinic P21/n with a = 13.2332 Å, β = 111.53°) .
  • NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., methyl ester at δ ~3.8–4.2 ppm, pyrazole NH at δ ~13.4 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 450.2 [M+1] for a related ester) .

Q. Characterization Workflow Table

TechniquePurposeExample DataReference
X-ray diffractionConfirm crystal structurea = 13.2332 Å, β = 111.53°
¹H NMRAssign proton environmentsδ 13.38 (s, NH)
HPLCAssess purity>95% purity

Advanced Research Questions

How do reaction conditions influence regioselectivity in pyrrolo[3,4-c]pyrazole synthesis?

Regioselectivity is controlled by:

  • Temperature : Reflux conditions favor thermodynamically stable products (e.g., 1,6-dihydropyrazolo[3,4-c]pyrazole), while room-temperature reactions with iodine yield kinetic products (e.g., 6-phenyl-4-pyridinyl derivatives) .
  • Catalysts : Iodine promotes azide-alkyne cycloaddition side reactions, altering substituent positioning .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce yield due to side reactions.

Q. Case Study :

  • With hydrazine hydrate (reflux) : Forms 1,6-dihydro derivatives.
  • With iodine (RT) : Generates amine-substituted products via intermediate nitrene formation .

How can researchers resolve contradictions in spectroscopic data interpretation?

  • Cross-validation : Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, pyrazole NH protons (δ >12 ppm) are distinguishable via exchange experiments .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or regiochemistry (e.g., confirming ester vs. acid positioning) .
  • Computational modeling : DFT calculations predict NMR chemical shifts or IR frequencies to validate experimental data .

Example Conflict : A methyl ester’s ¹H NMR signal (δ ~3.8 ppm) may overlap with solvent residues. Using deuterated DMSO (d6) and variable-temperature NMR clarifies assignments .

What computational strategies predict the compound’s bioactivity in kinase inhibition?

  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., CDK2, EGFR) using the bicyclic scaffold’s hydrogen-bonding motifs. Pyrazolo[4,3-c]pyridinones show affinity due to N–H⋯O interactions with kinase hinge regions .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with inhibitory potency using datasets from analogues .
  • MD simulations : Assess binding stability over time (e.g., RMSD <2.0 Å over 100 ns trajectories) .

Q. Key Parameters for Docking Studies

ParameterValue/DescriptionReference
Target kinaseATP-binding site
Hydrogen bondsN–H⋯O (2.8–3.2 Å)
Scaffold rigidityDihedral angle ~76° (affects binding)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.